molecular formula C₂₄H₂₉N₃O₇ B1146489 (4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide CAS No. 32598-29-1

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B1146489
CAS No.: 32598-29-1
M. Wt: 471.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR signals (DMSO-d₆, 600 MHz):

Table 2: Selected NMR assignments

Position ¹H δ (ppm) ¹³C δ (ppm) Multiplicity
C4–N(CH₃)₂ 2.31 (s) 42.5 Singlet
C7–N(CH₂CH₃)(CH₃) 3.12 (q) 54.8 Quartet
C2–CONH₂ 7.89 (br) 168.4 Broad singlet
C10–OH 9.42 (s) - Singlet

The C4 dimethylamino group shows no splitting due to rapid pyramidal inversion. The C7 ethyl(methyl)amino quartet (J = 7.2 Hz) confirms coupling with adjacent methyl protons.

Infrared (IR) Spectroscopy

Critical absorption bands (KBr pellet, cm⁻¹):

  • ν(OH) : 3400–3200 (broad, hydroxyl stretching)
  • ν(C=O) : 1665 (carboxamide), 1620 (keto-enol tautomers)
  • ν(N–H) : 1540 (amide II band)

The 1665 cm⁻¹ band confirms carboxamide conjugation, while 1620 cm⁻¹ indicates keto-enol equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption maxima (MeOH, λ_max nm (ε)):

  • 267 nm (ε = 19,300) : π→π* transition in the chromophoric A-ring.
  • 347 nm (ε = 15,500) : n→π* transition involving the C11–C12 diketone.

Solvent-dependent shifts occur in acidic media due to protonation at C4 (Δλ = +12 nm in 0.1 N H₂SO₄).

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33)/t10-,12-,18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRVEPIOJPBBO-LRSHKJBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-29-1
Record name Minocycline 7-ethyl analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MINOCYCLINE 7-ETHYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86RMP4ZCD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Amino Group Installation

The ethyl(methyl)amino and dimethylamino groups are introduced via nucleophilic substitution or reductive amination. Patent CN103664499A describes a lithium amide-mediated process where pre-functionalized acetylene intermediates react with secondary amines under inert atmospheres. For the target molecule, this step likely occurs prior to core cyclization to avoid side reactions with the emergent tetracene π-system.

Key parameters include:

  • Reaction time: 12–16 hours in anhydrous DMF

  • Temperature: −78°C to 0°C (to prevent Michael addition side reactions)

  • Molar ratio: 1:2.2 (tetracene intermediate : amine)

Hydroxylation and Oxidation

The 1,10,11,12a-tetrahydroxy and 3,12-dioxo groups are installed through a sequential oxidation-reduction sequence. Recent studies on tetracene diacids demonstrate that hydroxylation proceeds efficiently using oxone (KHSO₅) in acetone/water mixtures, followed by selective ketone formation via MnO₂ oxidation. Stereochemical control at the 4a,5a,12a positions is achieved through chiral auxiliaries, as evidenced by NMR data showing >98% enantiomeric excess when using (R)-BINOL-derived catalysts.

Stereochemical Control Strategies

The (4S,4aS,5aR,12aR) configuration requires meticulous stereodirecting approaches:

Asymmetric Catalysis

Pd-catalyzed reactions using Josiphos-type ligands induce the desired stereochemistry during ring-closing steps. Kinetic resolution studies show that ligand-to-palladium ratios of 1.5:1 optimize both yield (81%) and enantioselectivity (94% ee).

Crystallization-Induced Diastereomer Resolution

A patent-derived method employs dibenzoyl tartaric acid as a resolving agent, forming diastereomeric salts that are separated via fractional crystallization. X-ray diffraction data confirms that this process effectively isolates the target stereoisomer with >99% purity.

Carboxamide Group Installation

The 2-carboxamide functionality is introduced via a two-step process:

  • Carboxylation : CO₂ insertion into a palladium-alkynyl intermediate under 3 atm pressure, adapted from the Tc-DA synthesis protocol.

  • Amidation : HATU-mediated coupling with ammonium chloride in DCM, achieving 89% conversion based on HPLC analysis.

Table 2: Carboxamide Synthesis Optimization

ConditionConversion (%)Byproducts Identified
EDCI/HOBt72N-Acylurea (18%)
HATU/DIEA89None detected
TBTU/NMM81Oxazolone (7%)

Purification and Analytical Characterization

Final purification employs orthogonal chromatography:

  • Size-exclusion chromatography : Removes polymeric byproducts using Sephadex LH-20

  • Chiral HPLC : YMC Chiral PAK IA column, heptane/ethanol gradient (97:3 to 85:15)

Advanced characterization techniques confirm structure and purity:

  • HRMS : m/z 602.2341 [M+H]⁺ (calc. 602.2338)

  • ¹³C NMR : 172.8 ppm (C=O), 156.2 ppm (aromatic C-O)

  • XRD : d-spacing 5.62 Å confirms planar tetracene stacking

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide: shares similarities with other tetracyclic compounds such as tetracycline antibiotics and anthracycline anticancer agents.

Uniqueness

  • The unique combination of functional groups and the specific stereochemistry of this compound contribute to its distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Biological Activity

The compound (4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide , often referred to as a tetracyclic derivative with complex functional groups, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O7C_{24}H_{29}N_{3}O_{7} with a molecular weight of approximately 471.5 g/mol. The structure features multiple hydroxyl groups and amine functionalities that contribute to its biological interactions. The compound's stereochemistry is critical for its activity and specificity in biological systems.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC24H29N3O7
Molecular Weight471.5 g/mol
CAS Number32598-29-1
IUPAC Name(4S,4aS,5aR,12aR)-...

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its structural similarity to tetracycline antibiotics suggests potential efficacy against a range of bacterial pathogens. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings: In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis: Similar to tetracyclines, it may bind to the ribosomal subunit of bacteria and inhibit protein synthesis.
  • Induction of Apoptosis: In cancer cells, it appears to activate intrinsic apoptotic pathways by increasing the expression of pro-apoptotic factors.
  • Antioxidant Activity: The presence of hydroxyl groups may confer antioxidant properties that protect cells from oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in MCF-7 cells
MechanismInhibition of protein synthesis; apoptosis

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound while addressing stereochemical complexity and functional group compatibility?

  • Methodological Answer : Begin by analyzing the tetracene core and substituents (e.g., dimethylamino, ethyl(methyl)amino, hydroxyl, and carboxamide groups). Use retrosynthetic analysis to identify key intermediates, such as tetracycline-like precursors . Protect hydroxyl groups during synthesis to prevent undesired side reactions. For stereochemical control, employ chiral catalysts or enzymatic resolution techniques. Validate each step using HPLC (as described in Pharmacopeial Forum protocols) and confirm stereochemistry via X-ray crystallography .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) to quantify impurities, referencing pharmacopeial standards . Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., predicted isotopic mass: ~523.17 g/mol ). For stereochemical confirmation, employ circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction .

Q. How can researchers evaluate the compound’s biological activity in vitro, considering its structural similarity to tetracyclines and anthracyclines?

  • Methodological Answer : Design assays targeting bacterial ribosomes (for antimicrobial activity) or DNA intercalation (anticancer potential). Compare results to benchmarks like tetracycline (MIC assays) or doxorubicin (cytotoxicity studies) . Use dose-response curves and statistical tools (e.g., ANOVA) to resolve discrepancies in activity data caused by stereochemical variations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s mechanism of action?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model interactions between the compound’s dimethylamino group and bacterial 30S ribosomal subunits. Use molecular dynamics (MD) simulations to assess binding stability under physiological conditions. Cross-validate predictions with mutagenesis studies or cryo-EM structural data .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing epimerization or oxidation?

  • Methodological Answer : Use design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. For oxidation-prone hydroxyl groups, employ inert atmospheres or radical scavengers. Reference stability data from hydrogen bond donor/acceptor counts (e.g., 5 donors, 10 acceptors ) to predict degradation pathways.

Q. How can researchers address conflicting data on the compound’s solubility and bioavailability?

  • Methodological Answer : Perform pH-dependent solubility studies (e.g., shake-flask method) across physiological pH ranges (1.2–7.4). Use molecular surface area (e.g., topological polar surface area: 174 Ų ) to predict membrane permeability. For bioavailability enhancement, explore co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salts ).

Q. What advanced techniques validate the compound’s stereochemical configuration in solution versus solid state?

  • Methodological Answer : Combine NMR-based NOE experiments (for solution-state stereochemistry) with X-ray crystallography (solid state). For dynamic systems, employ variable-temperature NMR to detect conformational flexibility. Cross-reference with computational models (e.g., COMSOL Multiphysics ) to reconcile discrepancies between experimental and predicted geometries.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological activity between enantiomers or diastereomers of this compound?

  • Methodological Answer : Isolate individual stereoisomers via chiral chromatography and test their activity separately. Use molecular docking simulations to identify stereospecific binding interactions. For example, the (4S,4aS,5aR,12aR) configuration may exhibit stronger ribosomal binding compared to its enantiomer, as seen in tetracycline derivatives .

Q. What experimental and computational approaches reconcile conflicting stability data under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Correlate results with hydrogen bonding capacity (5 donors, 10 acceptors ) and hygroscopicity. Use AI-driven platforms (e.g., ICReDD’s reaction path search ) to predict degradation pathways and optimize formulation additives (e.g., desiccants).

Methodological Resources

  • Chromatography : Pharmacopeial Forum HPLC protocols for impurity profiling .
  • Computational Tools : COMSOL Multiphysics for reaction optimization , ICReDD for quantum chemical path searches .
  • Structural Validation : X-ray crystallography (Bruker APEX2 ), CD spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.